2-chloro-N-(4-methoxyphenyl)-3,5-dinitrobenzamide
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Overview
Description
2-chloro-N-(4-methoxyphenyl)-3,5-dinitrobenzamide is an organic compound with a complex structure, characterized by the presence of chloro, methoxy, and nitro functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-methoxyphenyl)-3,5-dinitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nitration of 2-chloro-N-(4-methoxyphenyl)benzamide to introduce the nitro groups at the 3 and 5 positions of the benzene ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-methoxyphenyl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate, often in an acidic medium.
Major Products Formed
Reduction: 2-chloro-N-(4-methoxyphenyl)-3,5-diaminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-chloro-N-(4-hydroxyphenyl)-3,5-dinitrobenzamide.
Scientific Research Applications
2-chloro-N-(4-methoxyphenyl)-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-methoxyphenyl)-3,5-dinitrobenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of nitro groups suggests potential interactions with cellular redox systems, while the chloro and methoxy groups may influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-methoxyphenyl)benzamide: Lacks the nitro groups, which may result in different chemical and biological properties.
2-chloro-N-(4-methoxyphenyl)acetamide: Contains an acetamide group instead of a benzamide group, leading to variations in reactivity and applications.
2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide:
Uniqueness
2-chloro-N-(4-methoxyphenyl)-3,5-dinitrobenzamide is unique due to the presence of both chloro and nitro groups on the benzamide core, which imparts distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse applications and makes it a valuable compound for research and development.
Properties
Molecular Formula |
C14H10ClN3O6 |
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Molecular Weight |
351.70 g/mol |
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C14H10ClN3O6/c1-24-10-4-2-8(3-5-10)16-14(19)11-6-9(17(20)21)7-12(13(11)15)18(22)23/h2-7H,1H3,(H,16,19) |
InChI Key |
ZLSLCEUXLBJZNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
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